2,6-Difluoro-4-ethylbenzoic acid
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Overview
Description
2,6-Difluoro-4-ethylbenzoic acid is an organic compound characterized by the presence of two fluorine atoms and an ethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-ethylbenzoic acid typically involves the fluorination of 4-ethylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can help in managing the exothermic nature of fluorination reactions and improve yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-4-ethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of 2,6-difluoro-4-carboxybenzoic acid.
Reduction: Formation of 2,6-difluoro-4-ethylbenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
2,6-Difluoro-4-ethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-ethylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The ethyl group may contribute to the compound’s binding affinity and selectivity towards certain molecular targets .
Comparison with Similar Compounds
- 2,6-Dimethylbenzoic acid
- 2,6-Difluorobenzoic acid
- 4-Ethylbenzoic acid
Comparison: 2,6-Difluoro-4-ethylbenzoic acid is unique due to the presence of both fluorine atoms and an ethyl group, which impart distinct chemical and physical properties. Compared to 2,6-dimethylbenzoic acid, the fluorine atoms in this compound increase its electronegativity and reactivity. Compared to 2,6-difluorobenzoic acid, the ethyl group in this compound enhances its lipophilicity and potential biological activity .
Properties
Molecular Formula |
C9H8F2O2 |
---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
4-ethyl-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C9H8F2O2/c1-2-5-3-6(10)8(9(12)13)7(11)4-5/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
JPPWJZRJKFKBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)F)C(=O)O)F |
Origin of Product |
United States |
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